molecular formula C20H13FO2 B14415302 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol CAS No. 83768-95-0

7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol

Cat. No.: B14415302
CAS No.: 83768-95-0
M. Wt: 304.3 g/mol
InChI Key: TWZRWHPNFZODTG-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their complex ring structures and are often studied for their chemical properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common approach is the indirect method, which includes the reduction of pyrene to tetrahydropyrene, followed by specific substitutions to introduce the fluorine and hydroxyl groups . The reaction conditions often involve the use of strong reducing agents and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the desired reactions.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine or hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: A well-known PAH without the fluorine and hydroxyl substitutions.

    2,3-Dihydrobenzo(a)pyrene: Similar structure but lacks the fluorine atom.

    7-Fluorobenzo(a)pyrene: Contains the fluorine atom but lacks the hydroxyl groups.

Uniqueness

7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the combination of the fluorine atom and hydroxyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with biological molecules and unique reactivity in chemical reactions.

Properties

CAS No.

83768-95-0

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

7-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol

InChI

InChI=1S/C20H13FO2/c21-16-3-1-2-12-13-6-4-11-9-17(22)20(23)14-7-5-10(8-15(12)16)18(13)19(11)14/h1-9,17,20,22-23H

InChI Key

TWZRWHPNFZODTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC(C4O)O)C(=C1)F

Origin of Product

United States

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